6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride
Overview
Description
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is a chemical compound with the molecular formula C9H17NO5.HCl. It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by an amino group, and the compound is further protected by an isopropylidene group. This compound is significant in biomedical research, particularly in the study of viral infections and malignant tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride typically involves the selective protection of glucose derivatives. One common method includes the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose . The regioselective protection of 6-deoxy-1,2-O-isopropylidene-beta-L-idofuranose at 0-5 and the epimerization of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-beta-L-idofuranose at C-3 are key steps in the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of cGMP (current Good Manufacturing Practice) standards to maintain quality and safety. The production can be scaled from kilograms to metric tons, with cleanroom environments ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, nitroso, and deoxy derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. Its isopropylidene protection group enhances its stability and bioavailability, making it effective in targeting viral infections and malignant tumors.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another glucose derivative with similar protective groups.
6-Deoxy-1,23,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose: A precursor in the synthesis of the target compound.
Uniqueness
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is unique due to its amino substitution at the sixth position, which imparts distinct chemical and biological properties. This makes it particularly valuable in biomedical research and pharmaceutical applications.
Biological Activity
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride (CAS Number: 24384-87-0) is a significant carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a protected hydroxyl group, making it a candidate for various biological applications, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C9H18ClNO5
- Molecular Weight : 219.24 g/mol
- Synthesis : The compound can be synthesized using triphenylphosphine in pyridine under controlled conditions, yielding high purity and yield rates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of glycosylated compounds similar to 6-amino derivatives. For instance, glycoconjugates derived from glucose have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the induction of apoptosis through the activation of GLUT transporters, which facilitate the uptake of these compounds into cancer cells .
Table 1: Cytotoxicity Data of Glycoconjugates
Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|---|
Glycoconjugate A-1 | MCF-7 | 15 | 35 |
Glycoconjugate A-2 | HCT-116 | 10 | 46 |
6-Amino Derivative | NHDF-Neo | >50 | <5 |
The data indicates that while the compound exhibits potent activity against cancer cells, it shows significantly lower toxicity towards normal human dermal fibroblast (NHDF) cells, suggesting a favorable selectivity profile .
Antibacterial Activity
In vitro studies have also assessed the antibacterial properties of derivatives related to 6-amino-6-deoxy compounds. These studies reveal that such compounds exhibit moderate to good antibacterial activity against a range of human pathogenic bacteria, particularly Gram-positive strains .
Table 2: Antibacterial Activity Against Pathogenic Bacteria
Bacteria | Gram Type | Activity Level |
---|---|---|
Staphylococcus aureus | Positive | Moderate |
Escherichia coli | Negative | Low |
Streptococcus pneumoniae | Positive | Good |
The findings suggest that modifications at the anomeric position and other structural alterations can enhance antibacterial efficacy .
The biological activity of 6-amino-6-deoxy derivatives is believed to stem from their ability to interact with specific cellular pathways:
- Apoptosis Induction : The compounds facilitate apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.
- GLUT Transporter Interaction : Enhanced affinity for glucose transporters allows for selective uptake in tumor cells, thereby increasing cytotoxic effects while minimizing harm to normal cells.
Case Studies
A notable study investigated the effects of various derivatives on cell viability and apoptosis in both cancerous and non-cancerous cell lines. The results indicated a pronounced increase in apoptotic markers in cancer cells treated with glycosylated derivatives compared to controls. Conversely, normal cell lines showed minimal toxicity, underscoring the therapeutic potential of these compounds in targeted cancer therapies .
Properties
IUPAC Name |
(3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNNZBTSSPTPF-USZWJLIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CN)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675571 | |
Record name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24384-88-1 | |
Record name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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